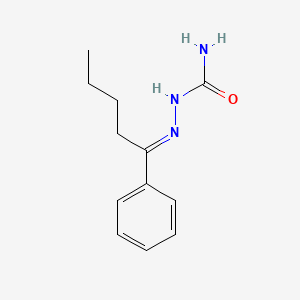![molecular formula C11H16ClNO B3336627 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine CAS No. 331717-49-8](/img/structure/B3336627.png)
2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine
Vue d'ensemble
Description
2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CEP or ethyl-CEP and belongs to the family of pyridine derivatives. It has been found to have several biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine involves its interaction with specific ion channels in the brain. It has been found to bind to the alpha-9 alpha-10 nicotinic acetylcholine receptor, which is involved in the transmission of pain signals. By modulating the activity of this receptor, the compound can reduce the perception of pain.
Biochemical and Physiological Effects:
In addition to its effects on pain perception, this compound has been found to have several other biochemical and physiological effects. It has been shown to modulate the activity of certain ion channels in the heart, which could have implications for the treatment of arrhythmias. It has also been found to have anti-inflammatory effects, which could make it a promising candidate for the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine in lab experiments is its relatively straightforward synthesis method. This makes it readily available for use in research studies. However, one limitation is that it has not yet been extensively studied in vivo, meaning that its effects on living organisms are not yet fully understood.
Orientations Futures
There are several future directions for research on 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and chronic pain. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. Additionally, its anti-inflammatory effects could make it a promising candidate for the treatment of inflammatory disorders such as arthritis. Further research is needed to fully explore its potential in this area.
Applications De Recherche Scientifique
2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine has been studied for its potential applications in several areas of scientific research. One such area is neuroscience, where it has been found to modulate the activity of certain ion channels in the brain. This has implications for the treatment of neurological disorders such as epilepsy and chronic pain.
Propriétés
IUPAC Name |
2-[3-(2-chloroethoxy)propyl]-6-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-10-4-2-5-11(13-10)6-3-8-14-9-7-12/h2,4-5H,3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELSJLSQHVBPSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CCCOCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654632 | |
| Record name | 2-[3-(2-Chloroethoxy)propyl]-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
331717-49-8 | |
| Record name | 2-[3-(2-Chloroethoxy)propyl]-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Propyl-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3336551.png)





![(2Z)-2-[(2E)-(thiophen-2-ylmethylidene)hydrazinylidene]-2,3-dihydro-1,3-benzothiazole](/img/structure/B3336576.png)


![1-[3-(Dimethylamino)propyl]-3-phenylurea](/img/structure/B3336599.png)

![3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate, 98%](/img/structure/B3336620.png)
